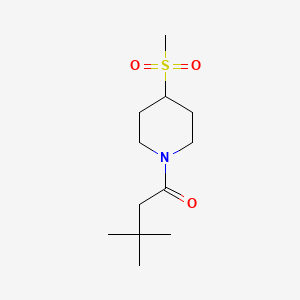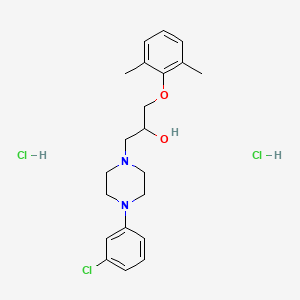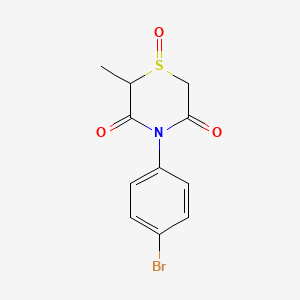
3,3-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H23NO3S and its molecular weight is 261.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds with similar structural motifs involves their synthesis and detailed characterization, including crystal and molecular structure studies. For example, studies on compounds with sulfonyl and piperidine groups have focused on their synthesis, characterization, and the investigation of their crystalline structures using X-ray diffraction techniques. These studies contribute to understanding the chemical and physical properties of similar compounds, potentially guiding the synthesis of new materials with desired properties (S. Naveen et al., 2015).
Biological Activities and Applications
Compounds bearing the sulfonyl and piperidine motifs are of interest in the development of bioactive molecules. Research has explored their potential in creating biologically active compounds, such as enzyme inhibitors, through the synthesis of 1,3,4-oxadiazole derivatives. These compounds have been evaluated for their biological activities, including enzyme inhibition, demonstrating their potential application in medicinal chemistry and drug development (H. Khalid et al., 2016).
Material Science and Optical Applications
In material science, research has focused on synthesizing new materials based on methyl pyridinium compounds for applications in optics, such as in the development of new π-conjugated chromophores. These compounds have been characterized for their crystal structure, thermal stability, and optical properties, including non-linear optical analysis. Such studies indicate the potential of sulfonyl and piperidinyl compounds in creating materials with specific optical properties, useful in electronics and photonics (P. Antony et al., 2019).
Coordination Chemistry and Catalysis
In coordination chemistry, compounds with sulfonyl and piperidine functionalities have been used to synthesize new ligands for metal complexes, exploring their catalytic properties and reactivity. Such research can lead to the development of new catalysts for chemical transformations, highlighting the versatility of these compounds in synthetic chemistry (J. Owen et al., 2004).
Mechanism of Action
Target of Action
A related compound, hs203873, was found to bind to nlrp3 . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.
Mode of Action
The related compound hs203873 was able to inhibit nlrp3 activation and il‐1β release in differentiated thp‐1 cells . This suggests that the compound might interact with its target to modulate inflammatory responses.
Result of Action
The related compound hs203873 was found to inhibit nlrp3 activation and il‐1β release , suggesting potential anti-inflammatory effects.
Properties
IUPAC Name |
3,3-dimethyl-1-(4-methylsulfonylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(2,3)9-11(14)13-7-5-10(6-8-13)17(4,15)16/h10H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZSUDLJIKZSMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)


![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate](/img/structure/B2355249.png)
![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2355250.png)



![11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355256.png)


![4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B2355259.png)

